9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a chromeno-oxazine framework, which is significant in various chemical and biological applications. The specific structure includes a chromene moiety fused with an oxazine ring, characterized by the presence of a dimethylphenyl substituent and an ethyl group.
The compound has been synthesized and studied within the context of heterocyclic chemistry, which encompasses a broad range of organic compounds that contain rings made up of at least one atom that is not carbon. Literature on its synthesis and applications can be found in various scientific publications focusing on organic synthesis and medicinal chemistry.
This compound can be classified as:
The synthesis of 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step synthetic routes that may include:
The synthesis often utilizes catalysts or specific conditions to enhance yields and selectivity. For example, reactions may be performed under microwave irradiation or using solvent-free conditions to improve efficiency and reduce environmental impact .
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles:
Reactions are often optimized through varying temperature, pressure, or using different solvents to achieve desired products with high purity .
The mechanism of action for compounds like 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is crucial for understanding its biological activity. This compound may interact with specific biological targets such as enzymes or receptors.
Research indicates that similar compounds exhibit activities such as:
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy (NMR, IR) to confirm structural integrity post-synthesis .
9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has potential applications in:
Research continues to explore its full potential in various scientific fields .
The chemical landscape of fused heterocyclic compounds has expanded dramatically in recent decades, driven by their diverse pharmacological profiles and synthetic versatility. Within this domain, 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one (molecular formula: C₂₁H₂₁NO₃; molecular weight: 335.4 g/mol) emerges as a structurally intricate molecule of significant scientific interest [2]. This compound belongs to the chromeno[8,7-e][1,3]oxazin-2-one class, characterized by a tricyclic framework that integrates a benzopyran moiety fused with a 1,3-oxazinone ring. Such architectures are increasingly investigated for their capacity to interact with biological targets, including enzymes and receptors implicated in inflammation, oncology, and infectious diseases [4] [6]. The strategic incorporation of the 3,5-dimethylphenyl group at position 9 and the ethyl substituent at position 4 further enhances its potential as a pharmacophore, leveraging steric and electronic properties to optimize target engagement [2]. This review systematically examines the compound’s scaffold significance, substituent contributions, and synthetic complexities, providing a foundation for its application in rational drug design.
Chromeno-oxazines represent a privileged scaffold in medicinal chemistry due to their structural rigidity, capacity for diverse non-covalent interactions, and metabolic stability. The core consists of a chromene unit (benzannulated pyran) fused to a 1,3-oxazinone ring, creating a planar, polycyclic system conducive to intercalation or enzymatic binding [4] [7]. This scaffold’s bioactivity is exemplified by its presence in protease inhibitors, kinase modulators, and antimicrobial agents, where the oxazinone carbonyl acts as a hydrogen-bond acceptor while the fused aromatic system facilitates π-stacking [4] [6]. For 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, spectroscopic characterization predicts key features:
Table 1: Core Structural Attributes of Chromeno-Oxazine Derivatives
Structural Feature | Role in Bioactivity | Example in Target Compound |
---|---|---|
Oxazinone carbonyl (C2=O) | Hydrogen-bond acceptor; electrophilic reactivity | Position 2 ketone |
Chromene aromatic system | π-Stacking with protein residues | Fused benzopyran ring |
N9 substitution site | Modulates steric bulk and hydrophobicity | 3,5-Dimethylphenyl attachment |
C4 alkyl substituent | Enhances lipophilicity and metabolic stability | Ethyl group |
The scaffold’s stability under physiological conditions is notable, with plasma stability studies indicating >94% retention after 1 hour—significantly higher than analogs like 7-benzyl derivatives (78%) [2]. This resilience, attributed to steric shielding of the oxazinone ring, positions chromeno-oxazines as viable candidates for in vivo pharmacokinetic studies [2] [4].
The bioactivity of 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is critically influenced by its substituents, which enhance target affinity and optimize physicochemical properties.
3,5-Dimethylphenyl Group
Ethyl Group at C4
Table 2: Impact of Substituents on Physicochemical and Bioactive Properties
Substituent | XLogP3 | Aqueous Solubility (μg/mL) | Key Biological Interactions |
---|---|---|---|
3,5-Dimethylphenyl (N9) | +0.9 | Not determined | Hydrophobic pocket binding; hERG inhibition risk |
Ethyl (C4) | +0.5 | 12.7 | Lipophilicity enhancement; metabolic shielding |
4-Chlorophenyl (analog) | +1.2 | 8.3 | Increased cytotoxicity; reduced solubility |
Unsubstituted phenyl | +0.7 | <5.0 | Higher oxidative metabolism |
Comparative analyses with structural analogs reveal that the 3,5-dimethylphenyl/ethyl combination uniquely balances target selectivity and drug-like properties. For instance, replacing the dimethylphenyl with a 4-fluorophenyl group (as in 4-methyl-9-(4-fluorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin) increases polarity but reduces plasma stability by 20% [4]. Similarly, elongation of the C4 ethyl to propyl elevates LogP (>4.0), risking hepatotoxicity [2].
Synthesizing 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one requires strategic multi-step sequences to address ring strain, regioselectivity, and functional group compatibility.
Key Synthetic Routes
Table 3: Optimized Conditions for Key Synthetic Steps
Step | Reaction Conditions | Catalyst/Reagents | Yield Optimization Challenges |
---|---|---|---|
Chromene formation | 80°C, 12–24 h | PTSA (20 mol%) | Competing decarboxylation |
Oxazinone cyclization | 100°C, 2 h in acetic anhydride | H₂SO₄ (0.3 equiv.) | Diacetylation at amine; epimerization |
Dimethylphenyl attachment | RT to 60°C, inert atmosphere | AlCl₃ (F-C); Pd(PPh₃)₄ (Suzuki) | Regioisomers from ortho-substitution |
Ethyl group incorporation | Pre-cyclization alkylation | Ethyl bromide, K₂CO₃ | Over-alkylation at N9 |
Overcoming Challenges
Future directions include enzymatic desymmetrization for enantioselective synthesis and flow chemistry to enhance cyclization efficiency [2] [7].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: